2-乙酰苯甲醛

描述

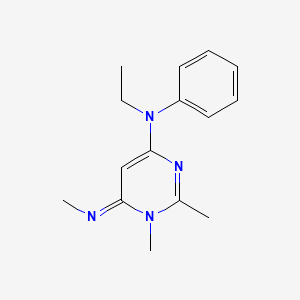

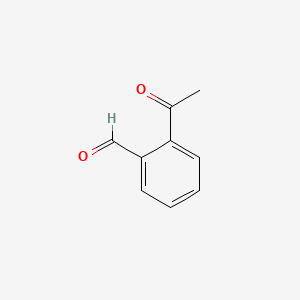

2-Acetylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .

Synthesis Analysis

2-Acetylbenzaldehyde can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces the desired product along with acetic acid as a byproduct.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetylbenzaldehyde are not detailed in the search results, it’s important to note that understanding the movement of electrons during chemical reactions is key to understanding the reactions of organic compounds .

Physical And Chemical Properties Analysis

2-Acetylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.8±23.0 °C at 760 mmHg, and a flash point of 99.6±19.6 °C . It has 2 freely rotating bonds, and its molar refractivity is 43.0±0.3 cm3 . Its polar surface area is 34 Å2, and its molar volume is 132.6±3.0 cm3 .

科学研究应用

2-乙酰苯甲醛已被用于选择性还原反应,特别是在使用亚硫酸钠和固体支撑物保护甲醛基团时 (ChiharaTeiji et al., 1981)。

它在Mannich环合反应中发挥作用,用于合成3-氨基茚-1-酮衍生物,在温和条件下提供了简单高效的方法 (Y. Zhang et al., 2019)。

该化合物在大气化学中具有重要意义,特别是在芳香醛类化合物的光解和OH自由基反应的研究中 (Lin Wang et al., 2006)。

2-乙酰苯甲醛已被研究其光异构化性质,特别是通过酮烯中间体形成内酯 (S. Fröbel et al., 2015)。

它用于光度法研究,以了解不同环境中的光化学性质 (E. S. Galbavy et al., 2010)。

该化合物参与了巯基缩醛的化学选择性合成,展示了其在有机合成中的多功能性 (C. Wiles et al., 2007)。

已对涉及2-乙酰苯甲醛的反应机制进行了研究,例如其与甲醇的缩醛反应 (M. Yusuf et al., 2022)。

它作为生成官能化多环化合物的构建块,突显了其在复杂化合物合成中的作用 (Huanhuan Wang et al., 2012)。

衍生自2-乙酰苯甲醛的席夫碱已被用于获得具有抗菌性能的Zn(II)螯合物 (Z. Chohan et al., 2003)。

对溶剂介导的催化和质子穿梭在从酮烯中间体形成3-甲基邻苯二甲酸酯的研究突显了其在光化学过程中的重要性 (O. Weingart et al., 2018)。

安全和危害

When handling 2-Acetylbenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

未来方向

属性

IUPAC Name |

2-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178955 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylbenzaldehyde | |

CAS RN |

24257-93-0 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-acetylbenzaldehyde contribute to atmospheric chemistry, and what are its major degradation pathways?

A: 2-Acetylbenzaldehyde is an important atmospheric reaction product primarily originating from the oxidation of alkylnaphthalenes, which are abundant polycyclic aromatic hydrocarbons in ambient air []. Its major atmospheric sink is photolysis by sunlight, with an estimated lifetime of 1.4-1.5 hours under typical conditions []. This photodegradation process primarily yields 3-methylphthalide []. Additionally, 2-acetylbenzaldehyde reacts with hydroxyl radicals (OH) in the atmosphere, though at a slower rate compared to photolysis. This reaction primarily generates phthalic anhydride [].

Q2: What is the significance of glyoxal formation in the context of atmospheric reactions involving naphthalene and its derivatives? How does 2-acetylbenzaldehyde play a role in this?

A: Glyoxal is a significant product formed during the atmospheric oxidation of naphthalene and some alkylnaphthalenes by OH radicals []. In the case of 1-methylnaphthalene oxidation, 2-acetylbenzaldehyde is formed alongside glyoxal, suggesting they are co-products of the same reaction pathway []. Quantifying these co-products helps to elucidate the complex mechanisms of atmospheric oxidation of aromatic hydrocarbons and their contribution to secondary organic aerosol formation.

Q3: What are the potential applications of 2-acetylbenzaldehyde in synthetic chemistry?

A: 2-Acetylbenzaldehyde serves as a valuable building block in organic synthesis. For instance, it can undergo Mannich annulation reactions with secondary amines, leading to the formation of 3-aminoindan-1-one derivatives []. This reaction highlights the versatility of 2-acetylbenzaldehyde in constructing complex molecular structures relevant to pharmaceutical and materials chemistry.

Q4: How can flow chemistry techniques be applied to reactions involving 2-acetylbenzaldehyde?

A: The photocyclization isomerization of 2-acetylbenzaldehyde to 3-methylphthalide can be adapted into a continuous flow system []. This adaptation potentially offers advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced scalability for larger-scale synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

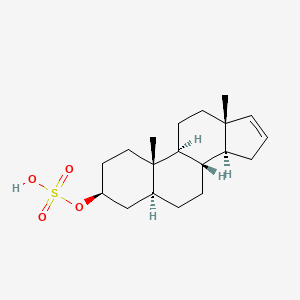

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)